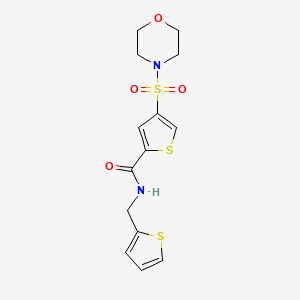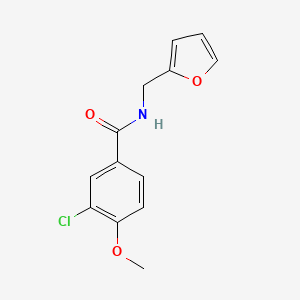
4-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
4-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide, also known as MTSEA, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, thereby altering their function and activity. MTSEA has been used in a variety of research applications, including studies of protein structure and function, ion channel regulation, and drug discovery.
Wirkmechanismus
4-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide is a sulfhydryl-reactive compound that can modify cysteine residues in proteins. It reacts with the thiol group of cysteine residues to form a covalent bond, which can alter the structure and function of the protein. This can lead to changes in protein activity, ion channel regulation, and other physiological effects.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including the ability to modify protein structure and function. It has been shown to alter the activity of ion channels, which can affect a variety of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. This compound has also been used in studies of drug discovery, as it can be used to identify potential drug targets and test the efficacy of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide has a number of advantages for use in laboratory experiments. It is a highly reactive compound that can modify cysteine residues in proteins, making it a useful tool for studying protein structure and function. It is also relatively easy to synthesize, making it readily available for use in research. However, there are also some limitations to its use. This compound can be toxic to cells at high concentrations, and it can also modify other amino acids in addition to cysteine, which can lead to non-specific effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide. One area of interest is the development of new methods for using this compound to study protein structure and function. This could involve the development of new techniques for identifying cysteine residues that are particularly important for protein activity, or the development of new methods for modifying these residues in a targeted manner. Another area of interest is the use of this compound in drug discovery, particularly in the identification of new drug targets and the testing of new drugs for efficacy and safety. Finally, there is also potential for the use of this compound in clinical applications, particularly in the development of new therapies for diseases that involve ion channel dysfunction.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide has been used extensively in scientific research, particularly in studies of protein structure and function. It is commonly used to modify cysteine residues in proteins, which can alter their activity and function. This has been particularly useful in studies of ion channels, which are proteins that allow ions to pass through cell membranes. By modifying cysteine residues in ion channels, researchers can study the role of specific amino acids in channel function and regulation.
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c17-14(15-9-11-2-1-7-21-11)13-8-12(10-22-13)23(18,19)16-3-5-20-6-4-16/h1-2,7-8,10H,3-6,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXPBGAQKVQSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(ethylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4411260.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B4411262.png)

![1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411273.png)
![2-(5-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4411278.png)
amine hydrochloride](/img/structure/B4411285.png)
![1-[4-(benzyloxy)benzoyl]pyrrolidine](/img/structure/B4411324.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4411326.png)

![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4411349.png)
![2-[(4-fluorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4411354.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B4411361.png)
![[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride](/img/structure/B4411369.png)
![2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4411377.png)